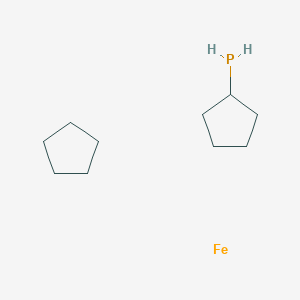
Cyclopentane;cyclopentylphosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;cyclopentylphosphane;iron is a complex organometallic compound that combines cyclopentane, cyclopentylphosphane, and iron. This compound is of significant interest in the field of chemistry due to its unique structural and chemical properties. Cyclopentane is a cyclic hydrocarbon with the formula C₅H₁₀, while cyclopentylphosphane is a phosphine derivative where a cyclopentyl group is attached to a phosphorus atom. Iron, a transition metal, plays a crucial role in the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;cyclopentylphosphane;iron typically involves the reaction of cyclopentylphosphane with an iron precursor. One common method is the reaction of cyclopentylphosphane with iron pentacarbonyl (Fe(CO)₅) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
[ \text{Cyclopentylphosphane} + \text{Iron Pentacarbonyl} \rightarrow \text{this compound} + \text{Carbon Monoxide} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;cyclopentylphosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and phosphine oxides.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: The cyclopentylphosphane ligand can be substituted with other ligands, such as halides or other phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like halides (e.g., chlorine, bromine) or other phosphines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides and phosphine oxides, while substitution reactions can produce a variety of iron-phosphine complexes.
Scientific Research Applications
Cyclopentane;cyclopentylphosphane;iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in mimicking the active sites of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism of action of cyclopentane;cyclopentylphosphane;iron involves its interaction with molecular targets through its iron center. The iron atom can coordinate with various ligands, facilitating catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the cyclopentylphosphane ligand, which can modulate the iron center’s activity.
Comparison with Similar Compounds
Cyclopentane;cyclopentylphosphane;iron can be compared with other similar compounds, such as:
Cyclopentadienyliron complexes: These compounds have a cyclopentadienyl ligand instead of cyclopentylphosphane, resulting in different reactivity and applications.
Phosphine-iron complexes: These include compounds where the phosphine ligand is not cyclopentyl-substituted, leading to variations in steric and electronic properties.
Properties
Molecular Formula |
C10H21FeP |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
cyclopentane;cyclopentylphosphane;iron |
InChI |
InChI=1S/C5H11P.C5H10.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h5H,1-4,6H2;1-5H2; |
InChI Key |
YQJLHUOCTFDLPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CCC(C1)P.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















